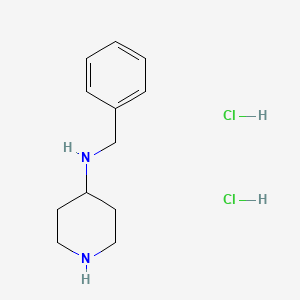

N-Benzylpiperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

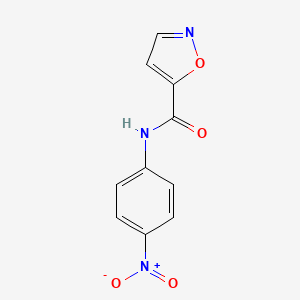

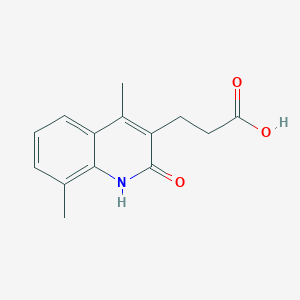

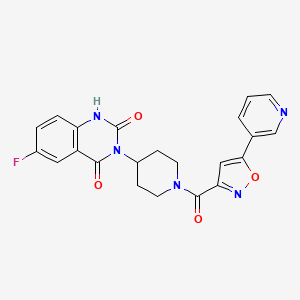

N-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the CAS Number: 871112-83-3 . It has a molecular weight of 263.21 . The IUPAC name for this compound is N-benzyl-N-(4-piperidinyl)amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-14H,6-10H2;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.Applications De Recherche Scientifique

Alzheimer's Disease Treatment Research

N-Benzylpiperidin-4-amine derivatives have been investigated for their potential in treating Alzheimer's disease (AD). For example, a study by Mohamed et al. (2012) explored 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multi-targeted therapeutic properties against AD. These compounds were evaluated for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. The study identified N(2)-(1-benzylpiperidin-4-yl)-N(4)-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine as a promising candidate due to its dual cholinesterase inhibition, Aβ-aggregation reduction, and BACE-1 inhibitory profile, along with good cell viability in neuroblastoma cells (Mohamed et al., 2012).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of various compounds using N-Benzylpiperidin-4-amine as a precursor. For instance, Mayavel et al. (2015) reported the solvent-free synthesis of E-imines, including (E)-N-(substituted benzylidene)1-benzylpiperidin-4-amines, through SiO2-H3PO4 catalyzed condensation. The study also included spectral correlations and XRD structure analysis of these compounds (Mayavel et al., 2015).

N-Heterocyclization Studies

Fujita et al. (2006) researched the iridium-catalyzed N-heterocyclization of primary amines with diols, focusing on N-Benzylpiperidine. This study is significant in the context of synthesizing biologically active products and exploring new synthetic methods for N-heterocyclic compounds (Fujita et al., 2006).

Development of GluN2B Receptor Ligands

A study by Thum et al. (2018) involved replacing the 4-benzylpiperidine moiety with fluorinated ω-phenylalkylamino groups to develop novel GluN2B ligands for use in positron emission tomography. This research aimed to find new scaffolds that retain interaction with NMDA receptors containing the GluN2B subunit (Thum et al., 2018).

Cholinesterase and Monoamine Oxidase Dual Inhibitor

Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives based on N-Benzylpiperidin-4-amine, identifying them as dual inhibitors of cholinesterase and monoamine oxidase. This research contributes to the development of compounds for potential use in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Antibiofilm Agents

Sadashiva et al. (2022) synthesized N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines and evaluated them for their antibiofilm properties against Salmonella paratyphi, highlighting their potential as new chemical entities in combating foodborne illnesses (Sadashiva et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

N-Benzylpiperidin-4-amine dihydrochloride primarily targets the monoamine neurotransmitter system . It has a high selectivity for releasing dopamine and norepinephrine , with a 20- to 48-fold selectivity for releasing dopamine versus serotonin .

Mode of Action

The compound acts as a monoamine releasing agent . It interacts with the monoamine transporters, leading to the release of dopamine and norepinephrine into the synaptic cleft . This results in increased levels of these neurotransmitters, which can enhance neurotransmission .

Biochemical Pathways

The increased levels of dopamine and norepinephrine can affect various biochemical pathways. For instance, dopamine is involved in the regulation of movement, reward, and the release of various hormones. The increased dopamine levels could therefore impact these functions . Norepinephrine plays a role in attention and responding actions in the brain. Thus, increased norepinephrine levels could lead to changes in these areas .

Pharmacokinetics

As a monoamine releasing agent, it is expected to have a fast onset of action and a short duration

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to increased levels of dopamine and norepinephrine . These changes can affect various brain functions, including movement, reward, attention, and hormonal regulation .

Propriétés

IUPAC Name |

N-benzylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-14H,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKHZJDIZSRNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)

![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)

![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)

![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2794441.png)

![N-(5-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2794442.png)